molecular formula C6H8BrNO2 B2505486 4-Bromo-3-methoxymethyl-5-methylisoxazole CAS No. 1000894-06-3

4-Bromo-3-methoxymethyl-5-methylisoxazole

Cat. No.: B2505486
CAS No.: 1000894-06-3
M. Wt: 206.039
InChI Key: FKKLSNLBZGYPDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-3-methoxymethyl-5-methylisoxazole is a useful research compound. Its molecular formula is C6H8BrNO2 and its molecular weight is 206.039. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

Isoxazole derivatives have been synthesized and evaluated for their antibacterial properties. For example, the synthesis and antibacterial activity of 3‐(5‐Methylisoxazol‐3‐yl) −1,2,4‐triazolo [3,4‐b]‐1,3,4‐thiadiazine derivatives were explored, highlighting the potential of isoxazole compounds in the development of new antibacterial agents (Hui et al., 2010).

Controlled-Release Formulations

Research into biologically active polymers has led to controlled-release formulations based on modifications of isoxazole compounds. A study demonstrated the fungicidal effects of these compounds and their potential in developing chemically controlled-released formulations (Tai et al., 2002).

Photodynamic Therapy Applications

Isoxazole derivatives have been investigated for their suitability in photodynamic therapy (PDT), a treatment modality for cancer. A study on the synthesis of new zinc phthalocyanine compounds substituted with isoxazole derivative groups showed promising properties for PDT applications, including high singlet oxygen quantum yield (Pişkin et al., 2020).

Organic Synthesis

Isoxazoles serve as key intermediates in organic synthesis. A study detailed the synthesis of 4-substituted 3-ethoxy-5-methylisoxazoles via palladium-catalyzed coupling reactions, showcasing the versatility of isoxazole compounds in constructing complex molecular architectures (Kromann et al., 2001).

Environmental and Biological Applications

Isoxazole derivatives have been evaluated for their environmental and biological applications, such as in the biodegradation of pharmaceutical compounds. Research into the degradation mechanisms of sulfamethoxazole (SMX) identified isoxazole derivatives as by-products, contributing to our understanding of antibiotic degradation pathways in the environment (Mulla et al., 2018).

Properties

IUPAC Name

4-bromo-3-(methoxymethyl)-5-methyl-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNO2/c1-4-6(7)5(3-9-2)8-10-4/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKLSNLBZGYPDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)COC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N-bromosuccinimide (590 mg, 3.31 mmol) was added to 3-methoxymethyl-5-methyisoxazole (351 mg, 2.76 mmol) in DMF (3.5 mL) at room temperature under nitrogen. The reaction was heated at 60° C. for 15 h then allowed to cool to room temperature. Ether (50 mL) was added to the reaction mixture, then washed with water (3×10 mL), saturated aqueous sodium hydrogen carbonate (10 mL), and brine (10 mL). The organic layer was dried over magnesium sulfate, filtered, and evaporated to provide 526 mg (92% yield) of 4-bromo-3-methoxymethyl-5-methylisoxazole as a clear liquid which was used in the next step without further purification: 1H NMR (300 MHz, CDCl3) δ ppm 4.50 (s, 2H), 3.41 (s, 3H), 2.43 (s, 3H).
Quantity
590 mg
Type
reactant
Reaction Step One
Quantity
351 mg
Type
reactant
Reaction Step One
Name
Quantity
3.5 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

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